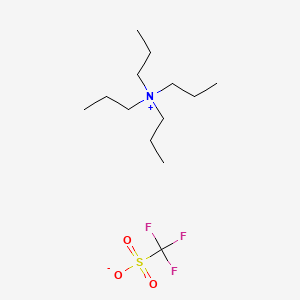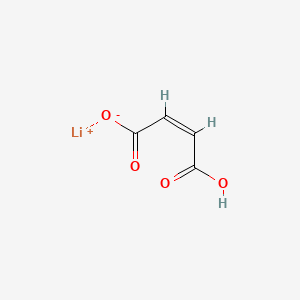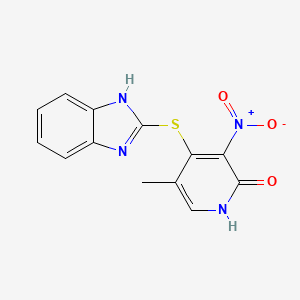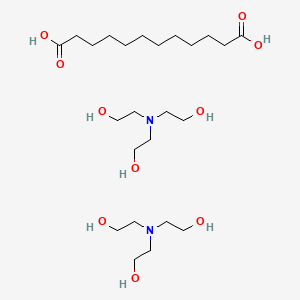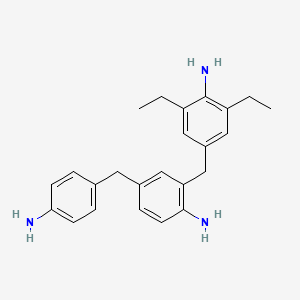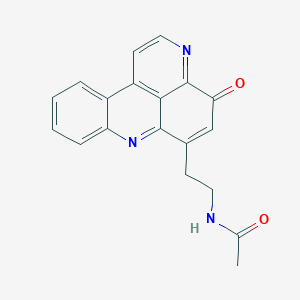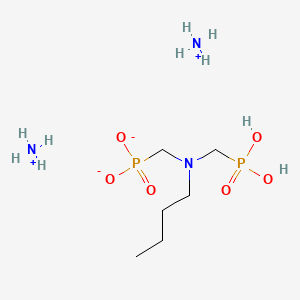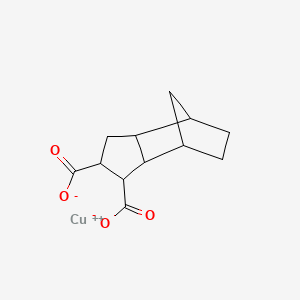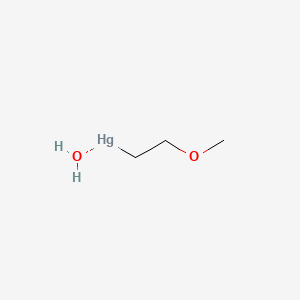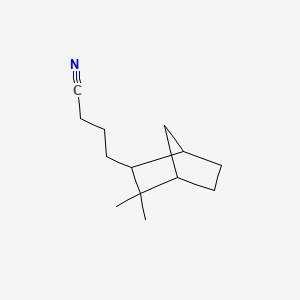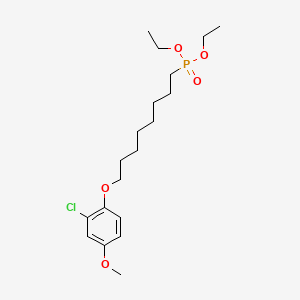
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is a chemical compound with the molecular formula C21H34ClO6P. It is known for its unique structure, which includes a phosphonic acid group, a chlorinated aromatic ring, and an octyl chain. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester typically involves the reaction of 2-chloro-4-methoxyphenol with octyl bromide in the presence of a base to form the intermediate 8-(2-chloro-4-methoxyphenoxy)octane. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions, making it an effective chelating agent. Additionally, the aromatic ring and octyl chain contribute to its hydrophobic interactions with biological membranes, influencing its activity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, dimethyl ester
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, monoethyl ester
- Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diisopropyl ester
Uniqueness
Phosphonic acid, (8-(2-chloro-4-methoxyphenoxy)octyl)-, diethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
73514-90-6 |
|---|---|
Fórmula molecular |
C19H32ClO5P |
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
2-chloro-1-(8-diethoxyphosphoryloctoxy)-4-methoxybenzene |
InChI |
InChI=1S/C19H32ClO5P/c1-4-24-26(21,25-5-2)15-11-9-7-6-8-10-14-23-19-13-12-17(22-3)16-18(19)20/h12-13,16H,4-11,14-15H2,1-3H3 |
Clave InChI |
KQBCWWOQYIOBHS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



